molecular formula C17H15N3O4 B2367886 N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 847411-31-8

N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2367886
CAS RN: 847411-31-8
M. Wt: 325.324
InChI Key: PPLVATFLFLIBEZ-UHFFFAOYSA-N
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Description

“N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They have shown therapeutic interest and have been used in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential .


Chemical Reactions Analysis

Pyrimidines exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidines can be determined by various methods. For instance, the product can be purified by silica gel column chromatography . The melting point and yield can be determined, and infrared spectroscopy can be used to identify functional groups .

Mechanism of Action

The key mechanism of action of pyrimidines involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . The beneficial effects of pyrimidines are credited to the deficiency of these eicosanoids .

Future Directions

Pyridopyrimidines have shown a therapeutic interest and have been studied in the development of new therapies . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Furthermore, detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of these novel analogs .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-23-11-6-7-14(24-2)13(9-11)19-16(21)12-10-18-15-5-3-4-8-20(15)17(12)22/h3-10H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLVATFLFLIBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3C=CC=CN3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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